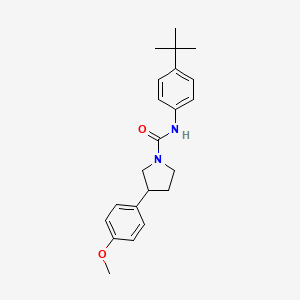
N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide and related compounds have been investigated in the synthesis of various polymers. Studies such as those by Hsiao, Yang, and Chen (2000), Liaw, Liaw, and Chen (2000), and others have explored the synthesis of polyamides using similar compounds. These polyamides exhibit properties like high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible films. This has implications for their use in high-performance materials and coatings (Hsiao, Yang, & Chen, 2000) (Liaw, Liaw, & Chen, 2000).
Pharmacological Studies
Compounds similar to N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide have been investigated for their pharmacological properties. For example, Nie et al. (2020) studied analogs of this compound as potential TRPV1 antagonists, showing promise in alleviating chronic pain. These studies contribute to understanding the structural-activity relationship and pharmacokinetic profiles of such compounds (Nie et al., 2020).
Osteogenic Applications
Research by Han et al. (2013) on a compound structurally related to N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide revealed its potential in osteogenic applications. The study showed that the compound could enhance osteogenic differentiation in cell models, indicating its potential use in bone health and regeneration (Han et al., 2013).
Electrochromic Properties
The derivatives of N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide have been studied for their electrochromic properties. Hsiao, Liou, and Wang (2009) synthesized polyamides containing similar compounds, which displayed significant electrochromic stability and color change properties. This research opens possibilities for their use in electrochromic devices and smart windows (Hsiao, Liou, & Wang, 2009).
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)18-7-9-19(10-8-18)23-21(25)24-14-13-17(15-24)16-5-11-20(26-4)12-6-16/h5-12,17H,13-15H2,1-4H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGKACMLSKQDTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

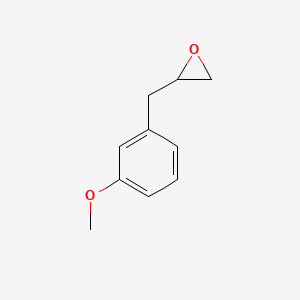
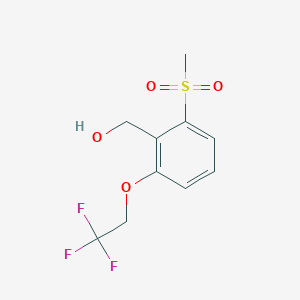
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)
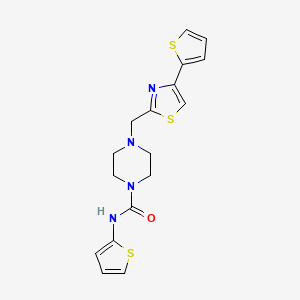
![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397779.png)
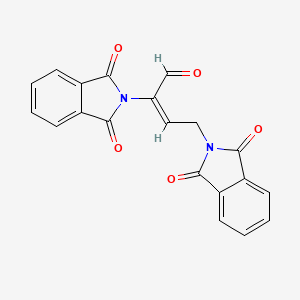
![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2397783.png)
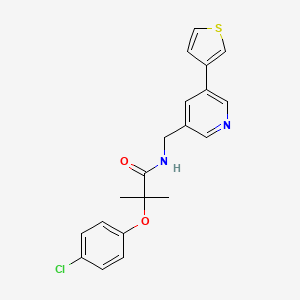

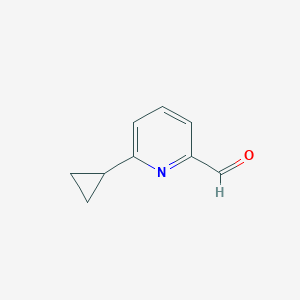
![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)
amine hydrochloride](/img/structure/B2397789.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2397790.png)